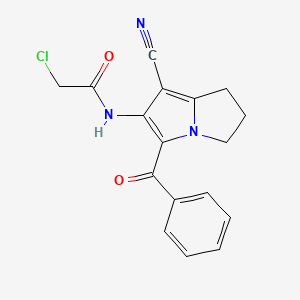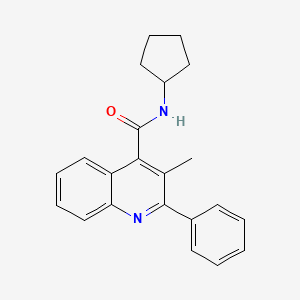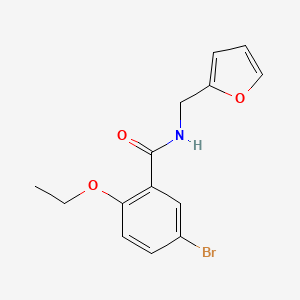
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学研究应用
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. It has been shown to have neuroprotective and anti-inflammatory properties, as well as the ability to modulate the immune response.
作用机制
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide involves its binding to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, ion channel activity, and calcium signaling. By binding to this receptor, this compound can modulate the activity of various signaling pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce neuroinflammation and oxidative stress, which are key contributors to the development and progression of various neurological and psychiatric disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
One of the advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its high affinity and specificity for the sigma-1 receptor, which allows for precise modulation of its activity. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
未来方向
There are several potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide. One area of interest is the development of novel sigma-1 receptor ligands that can improve upon the pharmacological properties of this compound, such as solubility and bioavailability. Another area of interest is the investigation of the role of this compound in the regulation of other cellular processes, such as autophagy and mitochondrial function. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders, and to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the sigma-1 receptor, leading to its neuroprotective and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several potential future directions for research on this compound that could lead to the development of novel therapeutic agents.
合成方法
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 1,2-dihydroacenaphthylene with 2,3-dimethylphenol in the presence of a base to form the intermediate product, which is then reacted with chloroacetyl chloride to produce the final product. The synthesis of this compound has been optimized to improve yield and purity.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-5-3-8-20(15(14)2)25-13-21(24)23-19-12-11-17-10-9-16-6-4-7-18(19)22(16)17/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZLPVYVFVVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)





